

Application Note: Trace Quantification of Lipophilic Sulfur Impurities

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Compound of Interest

Compound Name: *Bis(2-chlorophenyl) sulfide*

CAS No.: 5097-95-0

Cat. No.: B12731701

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Focus Analyte: Bis(2-chlorophenyl) Sulfide (BCPS) Abstract

The precise quantification of hydrophobic, sulfur-bridged impurities presents a distinct challenge in pharmaceutical analysis. **Bis(2-chlorophenyl) sulfide** (BCPS), a byproduct of aryl-thiol synthesis and nucleophilic aromatic substitution reactions, exemplifies this class of impurities. Due to its high lipophilicity ($\text{LogP} > 5.0$) and poor ionization efficiency in standard Electrospray Ionization (ESI), BCPS often evades detection in standard screening protocols. This application note details a validated, high-sensitivity protocol using UPLC-APCI-MS/MS (Atmospheric Pressure Chemical Ionization) to quantify BCPS at sub-ppm levels, ensuring compliance with ICH M7 guidelines for mutagenic impurities.

Introduction & Regulatory Context[1][2][3][4]

In the synthesis of sulfur-containing Active Pharmaceutical Ingredients (APIs)—such as phenothiazines or thio-ether based scaffolds—aryl thiols are frequently employed as reagents. A common side reaction in these pathways is the oxidative homocoupling of 2-chlorobenzenethiol, yielding **Bis(2-chlorophenyl) sulfide** (BCPS).

While BCPS is structurally distinct from the highly toxic "sulfur mustards" (which possess aliphatic chloroethyl chains), its halogenated diaryl sulfide structure triggers alerts for skin sensitization and potential genotoxicity under ICH M7 (R2) assessment protocols [1]. Consequently, drug developers must demonstrate the ability to control this impurity below the Threshold of Toxicological Concern (TTC)—often requiring Limits of Quantitation (LOQ) as low as 1-5 ppm relative to the API.

The Analytical Challenge

- Solubility & Elution: BCPS is intensely hydrophobic. On standard C18 columns, it elutes late, often co-eluting with column wash cycles or polymeric carryover.
- Ionization: Unlike amine-based APIs, BCPS lacks a basic nitrogen center for easy protonation. Standard ESI+ often results in poor sensitivity.

Mechanism of Formation

Understanding the origin of the impurity is critical for control. BCPS typically forms via two pathways during the synthesis of intermediates:

- Oxidative Dimerization: In the presence of trace oxygen or metal catalysts (Cu, Fe), 2-chlorothiophenol undergoes homocoupling.
- Nucleophilic Substitution: Reaction of a thiolate anion with 1,2-dichlorobenzene.



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Figure 1: Primary formation pathway of BCPS via oxidative coupling of thiol precursors.

Analytical Strategy: Method Development

To address the ionization challenge, we utilize APCI (Atmospheric Pressure Chemical Ionization). Unlike ESI, which relies on solution-phase chemistry, APCI utilizes a corona

discharge to create a plasma region. This facilitates charge transfer to neutral, non-polar molecules like BCPS via protonation of the sulfur atom or charge exchange.

Method Decision Matrix

Parameter	Choice	Rationale
Separation	UPLC (Sub-2 µm)	Required for sharp peaks; BCPS is prone to band broadening due to hydrophobicity.
Stationary Phase	Phenyl-Hexyl	Provides unique selectivity with the chlorophenyl rings, separating BCPS from aliphatic interferences better than C18.
Ionization	APCI (+)	Superior for neutral thioethers. ESI signal is <10% of APCI signal for this analyte.
Detection	MRM (MS/MS)	Essential for selectivity against the API matrix.

Experimental Protocol

5.1. Reagents and Standards[1][2][3]

- Reference Standard: **Bis(2-chlorophenyl) sulfide** (CAS: 5097-95-0), >98% purity.
- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
- Diluent: 80:20 Acetonitrile:Water (Required to keep the lipophilic impurity in solution).

5.2. Instrumentation Setup[4]

- System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.
- Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

- Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 μm , 2.1 x 100 mm.

5.3. Chromatographic Conditions[5]

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH provides better solubility for BCPS than ACN).
- Flow Rate: 0.4 mL/min.
- Column Temp: 45°C.
- Injection Vol: 2.0 μL .

Gradient Table:

Time (min)	%A	%B	Curve
0.00	40	60	Initial
1.00	40	60	6
4.50	5	95	6
6.50	5	95	6
6.60	40	60	1

| 8.50 | 40 | 60 | 1 |

5.4. Mass Spectrometry Parameters (APCI+)

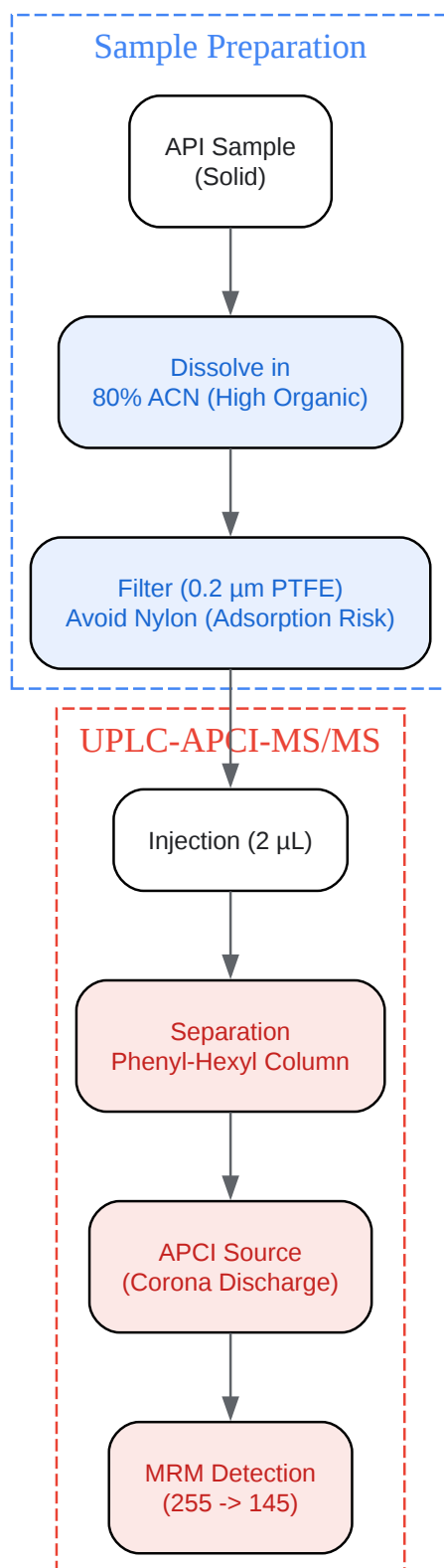
- Source Temp: 400°C (High temp required to vaporize the analyte).
- Corona Current: 3.0 μA .
- Curtain Gas: 30 psi.
- MRM Transitions:

- Quantifier: 255.0

145.0 (Cleavage of C-S bond, loss of chlorophenyl).
- Qualifier: 255.0

109.0 (Loss of S-phenyl moiety).
- Note: The parent ion is $[M+H]^+$. The chlorine isotope pattern ($^{35}\text{Cl}/^{37}\text{Cl}$) should be verified during specificity testing.

Workflow Visualization



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Figure 2: Step-by-step analytical workflow emphasizing high-organic solubility maintenance.

Validation & Performance Criteria

To ensure this protocol serves as a self-validating system, the following criteria must be met during routine analysis:

- System Suitability:
 - Signal-to-Noise (S/N) at Limit of Quantitation (LOQ) must be 10.
 - Retention time %RSD 2.0% (n=6).
- Specificity:
 - Inject a blank; no interference > 10% of the LOQ area at the retention time of BCPS (approx 5.2 min).
 - Verify the Chlorine Isotope Cluster (approx 3:2 ratio for M and M+2 due to two Cl atoms) in the parent scan to confirm identity.
- Linearity:
 - Range: 0.5 ppm to 100 ppm (relative to API).
 - Correlation Coefficient () 0.99.[4]

References

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